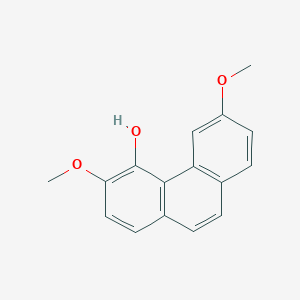

3,6-Dimethoxy-4-phenanthrenol

Description

3,6-Dimethoxy-4-phenanthrenol (CAS: 481-81-2) is a polycyclic aromatic compound with the molecular formula C₁₆H₁₄O₃. It belongs to the phenanthrene derivatives class, characterized by a fused three-ring aromatic system with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4, 3, and 6, respectively .

Propriétés

Numéro CAS |

481-81-2 |

|---|---|

Formule moléculaire |

C16H14O3 |

Poids moléculaire |

254.28 g/mol |

Nom IUPAC |

3,6-dimethoxyphenanthren-4-ol |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-5-10-3-4-11-6-8-14(19-2)16(17)15(11)13(10)9-12/h3-9,17H,1-2H3 |

Clé InChI |

GKDSKCYMUUXQLA-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1 |

SMILES canonique |

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1 |

melting_point |

94°C |

Autres numéros CAS |

481-81-2 |

Description physique |

Solid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3,6-Dimethoxy-4-phenanthrenol with analogous phenanthrenols and related flavonoids, focusing on structural differences, natural sources, and inferred properties.

2,6-Dimethoxy-4-phenanthrenol (HMDB0033864)

- Structure : Differs in methoxy group positions (2,6 vs. 3,6) and retains the hydroxyl group at position 4 .

- Natural Sources : Found in poppy seeds (Papaver somniferum) and opium extracts, suggesting a possible role in alkaloid biosynthesis or plant defense mechanisms .

- Implications: The positional isomerism (2,6 vs. 3,6) may influence solubility, receptor binding, or metabolic stability.

6-Methoxyflavanone (CAS 3034-04-6)

- Structure: A flavonoid with a single methoxy group at position 6 and a flavanone backbone (C₁₆H₁₄O₃) .

- Key Differences: Lacks the fused three-ring system of phenanthrenols. Contains a ketone group and a saturated heterocyclic ring, which may confer distinct redox properties and bioavailability.

- Applications: Flavonoids like 6-Methoxyflavanone are widely studied for antioxidant and anti-inflammatory activities, suggesting that 3,6-Dimethoxy-4-phenanthrenol’s aromatic system could offer unique electronic properties for similar applications.

Ketoprofen (CAS 22071-15-4)

- Structure: A non-steroidal anti-inflammatory drug (NSAID) with a benzophenone backbone and propionic acid side chain .

- Contrast: Ketoprofen’s carboxylic acid group enhances water solubility and COX enzyme inhibition, whereas 3,6-Dimethoxy-4-phenanthrenol’s hydroxyl and methoxy groups may favor lipid solubility and interactions with aromatic receptors (e.g., estrogen receptors).

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Hydroxyl Group (Position 4): Critical for hydrogen bonding with biological targets, similar to phenolic compounds like resveratrol.

Data Limitations

The provided evidence lacks explicit data on solubility, toxicity, or spectroscopic profiles (e.g., NMR, HPLC) for 3,6-Dimethoxy-4-phenanthrenol. Further studies are required to quantify its pharmacokinetic properties and compare them with analogs like 2,6-Dimethoxy-4-phenanthrenol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.